molecular formula C17H16N2O6 B5488007 4-isopropylbenzyl 3,5-dinitrobenzoate

4-isopropylbenzyl 3,5-dinitrobenzoate

Cat. No.: B5488007
M. Wt: 344.32 g/mol
InChI Key: ZYZMORLKVZPEMC-UHFFFAOYSA-N
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Description

4-isopropylbenzyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is derived from 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropylbenzyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-isopropylbenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or toluene

    Catalyst: A base such as pyridine or triethylamine

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-isopropylbenzyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the meta positions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Major Products Formed

    Reduction: 4-isopropylbenzyl 3,5-diaminobenzoate

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: 3,5-dinitrobenzoic acid and 4-isopropylbenzyl alcohol

Scientific Research Applications

4-isopropylbenzyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-isopropylbenzyl 3,5-dinitrobenzoate and its derivatives often involves interactions with biological membranes and enzymes. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3,5-dinitrobenzoate
  • Benzimidazolium 3,5-dinitrobenzoate
  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Uniqueness

4-isopropylbenzyl 3,5-dinitrobenzoate is unique due to the presence of the isopropylbenzyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(4-propan-2-ylphenyl)methyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11(2)13-5-3-12(4-6-13)10-25-17(20)14-7-15(18(21)22)9-16(8-14)19(23)24/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZMORLKVZPEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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